molecular formula C15H21Cl2NO2 B1628834 Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 79481-83-7

Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

Cat. No. B1628834
CAS RN: 79481-83-7
M. Wt: 318.2 g/mol
InChI Key: PNAAJAGDSYYODD-UHFFFAOYSA-N
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Description

Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate, also known as MeCCNU, is a synthetic compound that belongs to the family of nitrosourea drugs. It has been extensively studied for its potential use as an anticancer agent due to its ability to cross the blood-brain barrier and target brain tumors.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been used in various synthesis processes. For instance, it was involved in the synthesis of 4[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid [4,4-difluoro-meta-chlorambucil], showing its utility in creating novel compounds (C. Buss, P. Coe, J. Tatlow, 1997).
  • The compound's derivatives have been explored for potential pro-drug applications, activated by bioreductive processes (J. Mann, L. Shervington, 1991).

Metabolism and Biochemical Interactions

Antitumor and Anticancer Studies

  • Research on derivatives of this compound, like the chlorambucil N-oxide, provides insights into potential antitumor properties and their effects under hypoxic conditions, relevant for cancer treatment strategies (M. Tercel, W. Wilson, W. Denny, 1995).
  • Studies on nitrogen-mustard-derived Schiff bases, including derivatives of this compound, focus on their cytotoxic effects, offering a deeper understanding of their potential as anticancer agents (Luciana B. P. Sâmia, G. L. Parrilha, Alexandre C. Bertoli, H. A. Duarte, N. Speziali, S. F. Teixeira, Bárbara Kawamura, A. K. Ferreira, H. Beraldo, 2019).

Synthesis for Medical Applications

  • The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid [3,3,4,4-tetrafluorochlorambucil], a related compound, highlights the ongoing efforts to modify and enhance the medical applications of these compounds (C. Buss, P. Coe, J. Tatlow, 1998).

properties

IUPAC Name

methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAAJAGDSYYODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609429
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

CAS RN

79481-83-7
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of chlorambucil (600 mg, 2 mmol), HBTO (625 mg, 2 mmol), and N,N-diisopropylethylamine (300 uL, 2 mmol) was stirred in methanol at 55° C. for 18 hrs. After cooling to room temperature, the solvent was evaporated and the residue was quenched with 50 mL water. The mixture was then extracted with EtOAc and the combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/CH2Cl2 (10:1) to provide the compound 27a (350 mg, 1.1 mmol, 55% yield) as a yellow oil. 1H NMR (400 MHz, Chloroform-d) δ 7.20-7.05 (dd, 2H), 6.71-6.62 (dd, 2H), 3.75-3.70 (m, 4H), 3.69 (s, 3H), 3.64 (m, 4H), 2.58 (t, J=7.6 Hz, 2H), 2.35 (t, J=7.5 Hz, 2H), 1.93 (p, J=7.6 Hz, 2H). HRMS (ESI, positive) m/z calcd. for C15H22Cl2NO2 [M+H]+: 318.10221, found: 318.10216.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Nahrjou, A Ghosh, M Tanasova - International Journal of Molecular …, 2021 - mdpi.com
Specific link between high fructose uptake and cancer development and progression highlighted fructose transporters as potential means to achieve GLUT-mediated discrimination …
Number of citations: 7 www.mdpi.com
M Ikbal, B Saha, S Barman, S Atta… - Organic & …, 2014 - pubs.rsc.org
A newsworthy class of carboxylate esters based on the (benzo[a]acridin-12-yl)methyl (BAM) chromophore has been shown to perform dual functions as a “pH sensitive fluorescent probe…
Number of citations: 8 pubs.rsc.org
Y Gilad, H Tuchinsky, G Ben-David, R Minnes… - European Journal of …, 2017 - Elsevier
The resistance of cancer cells to chemotherapeutic agents, whether through intrinsic mechanisms or developed resistance, motivates the search for new chemotherapeutic strategies. In …
Number of citations: 8 www.sciencedirect.com
T Dai, L Lin, H Chen, W Lu, X Yang, L Yang… - European Journal of …, 2022 - Elsevier
The incidence of various types of cancers is increasing every year. Among these, leukemia is extremely common, and thus, developing novel drugs to combat leukemia is crucial. In this …
Number of citations: 5 www.sciencedirect.com

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